Cas no 182344-22-5 (4-Pivalamidophenylboronic Acid)

4-Pivalamidophenylboronic Acid is a boronic acid derivative featuring a pivalamido (tert-butylcarboxamido) substituent on the phenyl ring. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity, enabling efficient formation of carbon-carbon bonds in synthetic organic chemistry. The pivalamido group enhances steric hindrance, improving selectivity in coupling reactions while maintaining solubility in common organic solvents. Its crystalline nature ensures ease of handling and purification. This reagent is particularly valuable in pharmaceutical and materials science research, where precise functionalization of aromatic systems is required. Its robust performance under mild conditions makes it a preferred choice for complex molecular synthesis.
4-Pivalamidophenylboronic Acid structure
182344-22-5 structure
Product Name:4-Pivalamidophenylboronic Acid
CAS No:182344-22-5
MF:C11H16BNO3
MW:221.060643196106
MDL:MFCD08235071
CID:133598
PubChem ID:22324085
Update Time:2025-06-11

4-Pivalamidophenylboronic Acid Chemical and Physical Properties

Names and Identifiers

    • (4-Pivalamidophenyl)boronic acid
    • 4-(2,2,2-Trimethylacetamido)benzeneboronic acid
    • [4-(2,2-dimethylpropanoylamino)phenyl]boronic acid
    • 4-Pivalamidophenylboronic acid
    • Boronic acid,B-[4-[(2,2-dimethyl-1-oxopropyl)amino]phenyl]-
    • 4-Pivalamidobenzeneboronic acid
    • [4-[(2,2-Dimethyl-1-oxopropyl)amino]phenyl]-boronic acid
    • (4-(((tert-Butyl)carbonyl)amino)phenyl)boronic acid
    • B-[4-[(2,2-Dimethyl-1-oxopropyl)amino]phenyl]-boronic acid
    • N-(4-Borono)phenylpivalamide
    • 4-[(2,2-DIMETHYLPROPANOYL)AMINO]BENZENEBORONIC ACID
    • SCHEMBL3789537
    • AM86707
    • BS-21801
    • Boronic acid, [4-[(2,2-dimethyl-1-oxopropyl)amino]phenyl]-
    • MFCD08235071
    • 4-((2,2-dimethylpropanoyl)amino)phenylboronic acid
    • DTXSID20624782
    • 4-t-butylcarbonylaminophenylboronic acid
    • Boronic acid, B-[4-[(2,2-dimethyl-1-oxopropyl)amino]phenyl]-
    • A812682
    • SB79973
    • ORNCMGDXLWQRHH-UHFFFAOYSA-N
    • 182344-22-5
    • 2-Bromo-6-chloro-3-methoxyphenylboronicacid
    • E84306
    • AKOS015837652
    • 4-(Tert-butylcarbonylamino)phenylboronic acid
    • [4-(2,2-Dimethylpropanamido)phenyl]boronic acid
    • 3-(2,2,2-TriMethylacetaMido)benzeneboronic acid, 96%
    • 4-(2,2,2-TriMethylacetaMido)benzeneboronic acid, 96%
    • 4-[(2,2-Dimethylpropanoyl)amino]benzeneboronicacid98%
    • 4-[(2,2-Dimethylpropanoyl)amino]benzeneboronic acid 98%
    • 4-(2,2-dimethylpropanamido)phenylboronic acid
    • 4-Pivalamidophenylboronic Acid
    • MDL: MFCD08235071
    • Inchi: 1S/C11H16BNO3/c1-11(2,3)10(14)13-9-6-4-8(5-7-9)12(15)16/h4-7,15-16H,1-3H3,(H,13,14)
    • InChI Key: ORNCMGDXLWQRHH-UHFFFAOYSA-N
    • SMILES: O=C(C(C)(C)C)NC1C=CC(B(O)O)=CC=1

Computed Properties

  • Exact Mass: 221.12200
  • Monoisotopic Mass: 221.122
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 69.6A^2

Experimental Properties

  • Density: 1.13
  • Melting Point: 240-243
  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • Refractive Index: 1.532
  • PSA: 69.56000
  • LogP: 0.42400

4-Pivalamidophenylboronic Acid Security Information

  • Hazard Statement: Irritant/Keep Cold
  • Hazardous Material Identification: Xi
  • Storage Condition:Keep cold

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4-Pivalamidophenylboronic Acid Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:182344-22-5)4-Pivalamidophenylboronic Acid
Order Number:A812682
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:07
Price ($):158.0/520.0
Email:sales@amadischem.com

Additional information on 4-Pivalamidophenylboronic Acid

Comprehensive Overview of 4-Pivalamidophenylboronic Acid (CAS No. 182344-22-5): Properties, Applications, and Research Insights

4-Pivalamidophenylboronic Acid (CAS No. 182344-22-5) is a specialized boronic acid derivative widely recognized for its role in organic synthesis and pharmaceutical research. This compound, characterized by its pivalamido and phenylboronic acid functional groups, serves as a critical intermediate in the development of enzyme inhibitors, bioconjugation techniques, and cross-coupling reactions. Its unique molecular structure enables selective binding to biological targets, making it invaluable in drug discovery and material science.

The growing interest in boronic acid-based compounds like 4-Pivalamidophenylboronic Acid stems from their versatility in Suzuki-Miyaura coupling, a cornerstone of modern catalysis. Researchers frequently search for "boronic acid derivatives in drug design" or "CAS 182344-22-5 applications," reflecting its relevance in precision medicine and biomarker detection. Recent studies highlight its potential in glycan recognition and cancer therapeutics, aligning with trends in personalized healthcare.

From a synthetic perspective, 4-Pivalamidophenylboronic Acid exhibits exceptional stability under physiological conditions, a trait highly sought after in proteomics and diagnostic assays. Its pivaloyl group enhances solubility in organic solvents, facilitating its use in high-throughput screening (HTS) platforms. Industry professionals often inquire about "boronic acid solubility optimization" or "182344-22-5 synthesis protocols," underscoring its technical significance.

Environmental and green chemistry applications further elevate the profile of CAS 182344-22-5. As sustainable practices gain traction, this compound's role in metal-free catalysis and biodegradable material synthesis has attracted attention. Its compatibility with aqueous reaction media reduces reliance on toxic reagents, addressing queries like "eco-friendly boronic acid reagents."

In analytical chemistry, 4-Pivalamidophenylboronic Acid is employed in sensor development for detecting small molecules such as sugars and nucleotides. This aligns with the surge in demand for "portable biosensors" and "point-of-care diagnostics." Its reversible binding mechanism with diols enables dynamic applications in smart materials and drug delivery systems.

Ongoing research explores the compound's utility in photodynamic therapy (PDT) and bioimaging, leveraging its fluorescence quenching properties. The rise of "theranostic agents" as a search term mirrors this interdisciplinary potential. Patent analyses reveal increasing filings involving 182344-22-5 for targeted therapies, particularly in autoimmune disorders.

Quality control protocols for 4-Pivalamidophenylboronic Acid emphasize HPLC purity standards (>98%) and storage stability under inert atmospheres. These specifications cater to industrial queries about "pharmaceutical-grade boronic acids." Regulatory compliance with ICH guidelines ensures its adoption in GMP manufacturing.

In conclusion, 4-Pivalamidophenylboronic Acid (CAS No. 182344-22-5) represents a nexus of innovation across chemical biology, nanotechnology, and medicinal chemistry. Its multifaceted applications respond to contemporary challenges in healthcare and sustainable technology, solidifying its position as a high-value research chemical.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:182344-22-5)4-Pivalamidophenylboronic Acid
A812682
Purity:99%/99%
Quantity:1g/5g
Price ($):158.0/520.0
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